N-Acetyl-5-benzyloxytryptamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 42.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

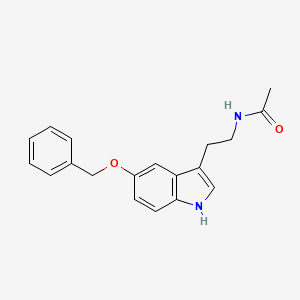

IUPAC Name |

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDZJCKTLWFCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340325 |

Source

|

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68062-88-4 |

Source

|

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-5-benzyloxytryptamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-5-benzyloxytryptamine, a significant intermediate in the synthesis of melatonin and its analogs, holds a pivotal position in neuropharmacology and medicinal chemistry. As a derivative of tryptamine, its chemical architecture, characterized by an indole nucleus, an N-acetylated ethylamine side chain, and a benzyl-protected 5-hydroxy group, dictates its reactivity, stability, and biological interactions. This technical guide provides a comprehensive exploration of the core chemical properties of this compound, offering insights into its synthesis, structural elucidation, and chemical behavior, which are essential for its application in research and drug development.

Chemical Identity and Physical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate documentation, safety assessments, and the design of experimental protocols.

| Property | Value | Source(s) |

| Chemical Name | N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}acetamide | [1] |

| Synonyms | This compound, 3-(N-Acetyl-2-aminoethyl)-5-benzyloxyindole | [2] |

| CAS Number | 68062-88-4 | [2] |

| Molecular Formula | C₁₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 308.38 g/mol | [1] |

| Predicted Melting Point | ~221.82 °C | [3] |

| Predicted Boiling Point | ~592.9 °C at 760 mmHg | [3] |

| Appearance | Crystalline solid (typical for related compounds) | [4] |

| Storage | 2°C - 8°C, in a well-closed container | [2] |

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, typically involving the N-acetylation of 5-benzyloxytryptamine. This process mirrors the industrial synthesis of melatonin, where the analogous 5-methoxytryptamine is acetylated. The benzyl group serves as a protecting group for the 5-hydroxyl functionality, which can be removed in a subsequent step if the target molecule is N-acetylserotonin.

A general and robust protocol for the N-acetylation of tryptamines involves the use of an acylating agent in the presence of a base.

Experimental Protocol: N-Acetylation of 5-Benzyloxytryptamine

Objective: To synthesize this compound from 5-benzyloxytryptamine.

Materials:

-

5-Benzyloxytryptamine

-

Acetic anhydride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-benzyloxytryptamine (1 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution and stir at room temperature.

-

Acetylation: Slowly add acetic anhydride (1.1-1.3 equivalents) dropwise to the stirring solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield of the desired product.

-

Base: Triethylamine acts as a scavenger for the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also deprotonates the amine, increasing its nucleophilicity.

-

Stoichiometry: A slight excess of the acetylating agent and base is often used to ensure complete conversion of the starting material.

-

Purification: The choice of purification method depends on the purity of the crude product and the desired final purity. Recrystallization is often effective for crystalline solids, while column chromatography provides a higher degree of purification.

Structural Elucidation: Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the indole ring, the ethylamine side chain, the acetyl group, and the benzyloxy group.

-

Indole NH: A broad singlet typically downfield (around 8.0-8.5 ppm).

-

Aromatic Protons (Indole and Benzyl): A complex multiplet region between 6.8 and 7.5 ppm. The protons on the benzyloxy group's phenyl ring will appear in this region, as will the protons at positions 2, 4, 6, and 7 of the indole nucleus.

-

CH₂-O (Benzyl): A singlet around 5.1 ppm.

-

CH₂CH₂NH: Two triplets, one for the CH₂ adjacent to the indole ring (around 2.9-3.0 ppm) and another for the CH₂ adjacent to the amide nitrogen (around 3.5-3.6 ppm).

-

NH-C=O: A triplet (or broad signal) around 5.5-6.0 ppm, which can exchange with D₂O.

-

CH₃-C=O: A sharp singlet around 1.9-2.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework.

-

C=O (Amide): A signal in the downfield region, around 170 ppm.

-

Aromatic Carbons: Multiple signals in the range of 100-155 ppm, corresponding to the carbons of the indole and benzyl groups.

-

CH₂-O (Benzyl): A signal around 70 ppm.

-

CH₂CH₂NH: Two signals, one for the CH₂ attached to the indole (around 25 ppm) and the other for the CH₂ attached to the amide (around 40 ppm).

-

CH₃-C=O: A signal in the upfield region, around 23 ppm.

Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum is useful for identifying key functional groups.

-

N-H Stretch (Indole and Amide): A broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.

-

N-H Bend (Amide II): An absorption band around 1530-1560 cm⁻¹.

-

C-O Stretch (Ether): A signal in the region of 1050-1250 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the fingerprint region below 1600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 308, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the acetyl group (m/z = 43), and cleavage of the ethylamine side chain. A prominent fragment would likely be the indolic portion after cleavage of the side chain.

Reactivity and Stability

The chemical reactivity and stability of this compound are primarily governed by the indole nucleus, the amide functionality, and the benzyloxy protecting group.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position if unsubstituted. However, in this molecule, the C3 position is occupied. The indole nitrogen can be deprotonated under strongly basic conditions.

-

Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, although this typically requires harsh conditions.

-

Benzyloxy Group: The benzyl ether is a robust protecting group, stable to a wide range of reagents, including many acids and bases.[5] Its primary lability is towards catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl group to yield a hydroxyl group and toluene. This is a common deprotection strategy in the synthesis of N-acetylserotonin from this compound.

Biological Significance and Applications

This compound is primarily of interest due to its relationship with melatonin. It is a direct precursor in some synthetic routes to this important hormone. As a moiety of melatonin, it is suggested to bind to melatonin receptors.[2] This interaction could potentially modulate the circadian rhythm and other physiological processes regulated by melatonin.

Its utility extends to being a valuable tool in the synthesis of other complex organic molecules.[6] The presence of the benzyl protecting group allows for selective modifications at other positions of the molecule before its removal to unmask the 5-hydroxyl group. This makes it a key intermediate in the development of novel tryptamine-based pharmaceutical agents.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its chemical properties, dictated by the interplay of the indole nucleus, the N-acetyl group, and the benzyloxy moiety, make it a versatile intermediate. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is paramount for its effective utilization in research and development. This guide provides a foundational framework for professionals working with this compound, enabling a more informed and efficient approach to its application in the synthesis of melatonin analogs and other novel bioactive molecules.

References

-

Tascher, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]

-

Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]

-

Bayari, S., & Ide, S. (2003). Fourier transform infrared spectra and molecular structure of 5-methoxytryptamine, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1255-1263. [Link]

- Google Patents. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

-

Grokipedia. 5-Benzyloxytryptamine. [Link]

-

PubChem. N-Acetylserotonin. [Link]

-

ResearchGate. Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. [Link]

-

ResearchGate. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. [Link]

-

eScholarship.org. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small. [Link]

-

PubChem. N-[2-(1H-indol-3-yl)ethyl]acetamide. [Link]

Sources

Synthesis of N-Acetyl-5-benzyloxytryptamine: A Technical Guide for Research Professionals

Introduction: The Significance of N-Acetyl-5-benzyloxytryptamine in Neurotransmitter Research

This compound is a crucial intermediate and a significant research chemical in the field of neuroscience and drug development. As a close structural analog of melatonin (N-acetyl-5-methoxytryptamine), it serves as a valuable tool for studying the structure-activity relationships of melatonergic ligands. The benzyl protecting group at the 5-position of the indole ring offers a versatile handle for further chemical modifications, allowing researchers to explore the impact of various substituents on receptor binding and functional activity. Understanding the synthesis of this compound is paramount for laboratories investigating the physiological roles of melatonin and developing novel therapeutic agents targeting melatonin receptors.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Approach to Synthesis: The N-Acetylation of 5-Benzyloxytryptamine

The most direct and widely employed synthetic route to this compound involves the N-acetylation of the primary amine of the precursor, 5-benzyloxytryptamine. This strategy is favored due to the ready availability of the starting material and the high efficiency of the acetylation reaction. The core of this transformation is the nucleophilic attack of the amino group on an acetylating agent.

Two common acetylating agents are acetyl chloride and acetic anhydride. While both are effective, acetic anhydride is often preferred in a laboratory setting due to its lower reactivity and safer handling characteristics compared to the highly reactive and corrosive acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (hydrochloric acid or acetic acid) and to deprotonate the amine, thereby increasing its nucleophilicity.

The choice of solvent is also a critical parameter. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they do not participate in the reaction and effectively dissolve the reactants.

Figure 1: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound using acetic anhydride as the acetylating agent.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier Purity |

| 5-Benzyloxytryptamine | C₁₇H₁₈N₂O | 266.34 | ≥98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5.0 g (18.8 mmol) of 5-benzyloxytryptamine in 100 mL of anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add 3.9 mL (28.2 mmol, 1.5 equivalents) of triethylamine.

-

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.1 mL (22.6 mmol, 1.2 equivalents) of acetic anhydride dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.

-

Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield a white to off-white solid.

An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-5-benzyloxytryptamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-benzyloxytryptamine, a synthetic derivative of the tryptamine family, is structurally analogous to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine). This guide elucidates the core mechanism of action of this compound, focusing on its interaction with melatonin receptors. It acts as an agonist at these G protein-coupled receptors, initiating downstream signaling cascades that are crucial for regulating circadian rhythms and other physiological processes.[1] This document provides a detailed examination of its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. Furthermore, it outlines standard experimental protocols for characterizing such compounds, offering a technical framework for research and development.

Introduction: Structural Context and Therapeutic Potential

This compound belongs to the tryptamine class of compounds, which form the backbone for many neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[2][3] Its structure is distinguished by an N-acetyl group and a bulky 5-benzyloxy substitution on the indole ring. This benzyloxy group, compared to the methoxy group in melatonin, significantly influences the molecule's steric and electronic properties, which in turn affects its binding affinity and functional potency at its molecular targets.

The primary targets for this compound are the high-affinity melatonin receptors, MT1 and MT2.[1] These receptors are integral to the regulation of the sleep-wake cycle, immune function, and neuroprotection.[4][5] Understanding how synthetic ligands like this compound interact with and modulate these receptors is paramount for the development of novel therapeutics for sleep disorders, jet lag, and potentially neurodegenerative diseases.[6]

Molecular Target Profile: Melatonin Receptor Agonism

The principal mechanism of action for this compound is its function as an agonist at melatonin receptors.[1] Like the endogenous ligand melatonin, it binds to and activates MT1 and MT2 receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][7]

2.1 Receptor Binding and Functional Activity this compound binds to melatonin receptors, initiating a conformational change that triggers intracellular signaling pathways.[1] The activation of these receptors, which are primarily coupled to the inhibitory G-protein, Gi, leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.

While the primary interaction is with melatonin receptors, the tryptamine scaffold suggests potential for off-target interactions. Comprehensive screening would be necessary to rule out significant binding to other receptors, such as serotonin (5-HT) receptors, where many tryptamine derivatives show activity.[8][9][10]

Downstream Signaling Pathways

The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular events primarily mediated by the Gi alpha subunit and the βγ-complex.

3.1 Canonical Gi-Coupled Pathway The canonical signaling pathway for melatonin receptors involves the Gi-mediated inhibition of adenylyl cyclase.[7] This leads to a reduction in cAMP production, which is a key signaling event in many cell types.[7] In the context of circadian rhythm regulation within the suprachiasmatic nucleus (SCN), this reduction in neuronal firing helps to promote sleep.[5]

Diagram 1: Canonical Melatonin Receptor Signaling

Caption: Agonist binding to MT1/MT2 receptors activates the Gi protein, inhibiting adenylyl cyclase and reducing cAMP levels.

Experimental Methodologies for Characterization

To fully elucidate the mechanism of action of this compound, a series of standard pharmacological assays are employed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

4.1 Protocol: Radioligand Binding Assay This assay quantifies the affinity of this compound for melatonin receptors.

-

Preparation : Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared.

-

Reaction Mixture : Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor, this compound.

-

Incubation : The mixture is incubated to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, from which the inhibition constant (Ki) is calculated. This value represents the affinity of this compound for the receptor.

Diagram 2: Radioligand Binding Assay Workflow

Sources

- 1. biosynth.com [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

The Strategic Utility of N-Acetyl-5-benzyloxytryptamine in Advanced Drug Discovery and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Acetyl-5-benzyloxytryptamine stands as a pivotal, yet often unheralded, intermediate in the nuanced field of medicinal chemistry, particularly in the development of melatonin receptor agonists and related neuropharmacological agents. Its principal laboratory application is not as a biologically active agent itself, but as a strategically protected precursor to N-acetylserotonin. The presence of the benzyl ether at the 5-position of the indole ring provides a robust and reliable protecting group for the hydroxyl functionality. This chemical "mask" is essential for synthetic chemists aiming to perform modifications on other parts of the tryptamine scaffold without unintended side reactions. This guide delineates the fundamental role of this compound, providing a comprehensive overview of its synthesis, deprotection, and application in multi-step synthetic routes, underpinned by detailed experimental protocols and an exploration of the underlying chemical principles.

Core Concept: The Benzyl Group as a Strategic Protecting Group

In the synthesis of complex molecules such as melatonin analogs or isotopically labeled tracers, selective modification of specific functional groups is paramount. The indole nucleus of tryptamines contains several reactive sites. The hydroxyl group at the 5-position of N-acetylserotonin is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as the N-acetyl side chain or the indole nitrogen.

The use of a benzyl group (Bn) to protect this hydroxyl group, forming this compound, is a common and effective strategy. Benzyl ethers are favored for their stability across a wide range of reaction conditions, including acidic and basic environments, making them ideal for multi-step syntheses[1]. The true utility of the benzyl group lies in its facile and clean removal under specific, mild conditions, most notably catalytic hydrogenation. This process, known as debenzylation, regenerates the free hydroxyl group at a late stage in the synthesis, just before the final target molecule is assembled.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₀N₂O₂ | |

| Molecular Weight | 308.37 g/mol | |

| Synonyms | 3-(N-Acetyl-2-aminoethyl)-5-benzyloxyindole | |

| CAS Number | 68062-88-4 | |

| Appearance | Crystalline solid (typical) | Inferred |

| Storage | 2°C - 8°C, protect from light and moisture |

Synthetic Workflow: Protection and Deprotection Strategies

The laboratory use of this compound is best understood as a two-part workflow: its synthesis (protection) and its subsequent use and deprotection to yield a desired final product.

Caption: Synthetic workflow involving this compound.

Experimental Protocol: Synthesis of this compound (Protection)

While direct synthesis from N-acetylserotonin is the most logical route, published protocols often start from the more readily available 5-benzyloxytryptamine and then perform the N-acetylation. This highlights the compound's role as an intermediate built from other precursors.

Method: N-Acetylation of 5-Benzyloxytryptamine

This protocol is based on the acetylation of the primary amine of 5-benzyloxytryptamine.

-

Dissolution: Dissolve 800 mg (2.5 mmol) of 5-benzyloxytryptamine hydrochloride in 50 mL of water.

-

Reaction Initiation: At 5°C, add 500 mg of acetic anhydride and a solution of 300 mg of sodium acetate in 1 mL of water. The use of sodium acetate as a mild base neutralizes the HCl salt and facilitates the acetylation reaction.

-

Crystallization: Induce crystallization by scratching the inside of the flask with a glass rod and cooling the mixture.

-

Isolation and Purification: Collect the resulting crystals by filtration. Recrystallize the crude product from an ethanol-water (1:2) mixture to yield pure this compound.

-

Validation: The reported melting point of the purified product is 132-133°C. Thin-layer chromatography (TLC) can be used to monitor reaction completion and assess purity, with a reported Rf value of 0.92 in a butanol:acetic acid:water (4:1:5) solvent system.

Experimental Protocol: Deprotection via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for removing benzyl protecting groups without the need for high-pressure hydrogen gas. It utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.

Method: Debenzylation to N-Acetylserotonin [2][3][4]

This is a representative protocol for the debenzylation of N-benzyl and O-benzyl groups.

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in methanol.

-

Reagent Addition: Add ammonium formate (approximately 4-5 equivalents) to the solution.

-

Catalyst Introduction: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate). The system is flushed with an inert gas like nitrogen or argon.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65°C for methanol) and stir. The reaction progress is monitored by TLC by observing the disappearance of the starting material and the appearance of the more polar N-acetylserotonin product.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-acetylserotonin. Further purification can be achieved by column chromatography or recrystallization if necessary.

Application in Drug Development: A Precursor for Melatonin Receptor Ligands

This compound serves as a key intermediate in the synthesis of novel melatonin receptor agonists and antagonists. Its protected nature allows for the introduction of various functional groups or isotopic labels that would be incompatible with a free hydroxyl group.

Example Application: Synthesis of Radiolabeled Melatonin Analogs

In the development of radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), a common strategy is to introduce a radioactive isotope (e.g., ¹¹C, ¹⁸F) or a precursor for radiolabeling at a late stage of the synthesis.

Using this compound, a synthetic route could involve:

-

Modification of the N-acetyl group or another position on the indole ring.

-

Deprotection of the benzyl group to reveal the 5-hydroxyl group.

-

Alkylation of the newly formed hydroxyl group with a radiolabeled methylating agent (e.g., [¹¹C]methyl iodide or [¹¹C]methyl triflate) to produce the final ¹¹C-labeled melatonin analog[5].

This late-stage radiolabeling is crucial due to the short half-life of many positron-emitting isotopes.

Biological Context: Melatonin Receptor Signaling

While this compound itself is primarily a synthetic tool, the ultimate products of its synthetic pathways are often designed to interact with melatonin receptors, MT1 and MT2. These are G-protein coupled receptors (GPCRs) that play a critical role in regulating circadian rhythms, sleep, and other physiological processes[6].

Upon binding of an agonist like melatonin, the MT1 and MT2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both receptors primarily couple to the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[7]. Additionally, these receptors can couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC)[8][9].

Caption: Simplified melatonin receptor signaling pathways.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Key Analytical Parameters for QC

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~1.9-2.1 ppm), the ethyl side chain protons, the aromatic protons of the indole ring and the benzyl group, and the indole NH proton. The benzylic CH₂ protons typically appear as a singlet around 5.0-5.2 ppm. |

| ¹³C NMR | Resonances for all 19 carbon atoms, including the carbonyl carbon of the acetyl group (~170 ppm) and the benzylic carbon (~70 ppm). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (309.16 m/z). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

| Melting Point | A sharp melting point around 132-133°C indicates high purity of the crystalline solid. |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 5-Benzyloxytryptamine hydrochloride and other tryptamines can be used to infer necessary precautions[10][11].

-

Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation[11].

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility lies in the strategic protection of the 5-hydroxyl group of the tryptamine scaffold. Its stability under various reaction conditions, coupled with the ease of deprotection via catalytic hydrogenation, makes it an indispensable tool for medicinal chemists developing novel melatonin receptor ligands and other complex indole derivatives. A thorough understanding of its synthesis, purification, and handling is essential for its effective and safe application in the laboratory, ultimately enabling the advancement of drug discovery programs targeting the melatonergic system.

References

- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

- Google Patents. (n.d.). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.

- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402.

- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.

-

PubChem. (n.d.). N-Acetylserotonin. Retrieved from [Link]

- Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.

-

National Center for Biotechnology Information. (n.d.). The Gαi AND Gαq Proteins Mediate the Effects of Melatonin on Steroid/Thyroid Hormone Receptor Transcriptional Activity and Breast Cancer Cell Proliferation. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- Diva-Portal.org. (2021).

-

QIAGEN GeneGlobe. (n.d.). Melatonin Signaling. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. Retrieved from [Link]

- ScholarWorks @ UTRGV. (n.d.).

-

PubMed. (n.d.). On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. Retrieved from [Link]

-

Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

- PubMed. (n.d.). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers.

-

Reactome Pathway Database. (n.d.). Methylation of N-acetyl-5-HT to form melatonin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. PMC. Retrieved from [Link]

- RSC Publishing. (2023).

- IntechOpen. (n.d.).

- PubMed. (n.d.). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline)

- MDPI. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus.

-

Wikipedia. (n.d.). Melatonin receptor. Retrieved from [Link]

- ResearchGate. (2025).

- National Center for Biotechnology Information. (n.d.). Characterization of signaling pathways coupled to melatonin receptors in gastrointestinal smooth muscle. PMC.

- Fisher Scientific. (2024). SAFETY DATA SHEET - N(alpha)-Benzyloxycarbonyl-L-glutamine.

- Wiley Online Library. (2025).

- Arkat USA, Inc. (n.d.).

- National Center for Biotechnology Information. (n.d.).

-

Protocols.io. (2007). Competitive receptor binding assay to probe for agonist binding to CXCR2 V.1. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). N-Acetylserotonin – Knowledge and References.

Sources

- 1. CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]

- 2. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Gαi AND Gαq Proteins Mediate the Effects of Melatonin on Steroid/Thyroid Hormone Receptor Transcriptional Activity and Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to N-Acetyl-5-benzyloxytryptamine as a Synthetic Precursor to Melatonin

This document provides an in-depth technical examination of N-Acetyl-5-benzyloxytryptamine, a key intermediate in the chemical synthesis of melatonin. It is intended for researchers, medicinal chemists, and drug development professionals. This guide details the strategic rationale, synthesis protocols, analytical validation, and biological context of using a protected precursor approach for producing N-acetyl-5-methoxytryptamine (melatonin).

Introduction: The Imperative for a Protected Melatonin Synthesis

Melatonin, or N-acetyl-5-methoxytryptamine, is a pleiotropic molecule renowned for its central role in regulating circadian rhythms.[1] Beyond its chronobiotic effects, it possesses potent antioxidant, anti-inflammatory, and oncostatic properties.[1] The natural biosynthesis of melatonin is a well-elucidated four-step enzymatic pathway originating from L-tryptophan.[2][3][4][5]

While biological production methods are advancing, chemical synthesis remains a cornerstone for producing high-purity melatonin for pharmaceutical applications.[6] A direct synthesis approach from serotonin (5-hydroxytryptamine) presents a significant challenge: the presence of two nucleophilic sites—the primary amine of the ethylamine side chain and the 5-hydroxyl group on the indole ring. To achieve selective N-acetylation without concurrent O-acetylation, a protection strategy is paramount.

This guide focuses on the use of a benzyl ether to temporarily mask the 5-hydroxyl group, enabling clean, high-yield N-acetylation. This compound emerges as the pivotal, protected intermediate in this elegant synthetic route. We will explore its synthesis, its conversion to melatonin, and the critical analytical methodologies required to ensure purity and identity at each stage.

Section 1: The Benzyl Ether: A Strategic Protecting Group

The selection of a protecting group is a critical decision in multi-step organic synthesis. The ideal group must be easily installed, stable to the reaction conditions used for subsequent modifications, and removable under conditions that do not compromise the integrity of the target molecule.

Causality Behind Experimental Choice: The benzyl group (Bn) is an exemplary choice for protecting the 5-hydroxyl group of tryptamine for several reasons:

-

Stability: Benzyl ethers are robust and inert to the basic and mildly acidic conditions typically employed during N-acetylation.

-

Selective Removal: The true value of the benzyl group lies in its facile cleavage via catalytic hydrogenation. This process, often referred to as hydrogenolysis, is exceptionally clean and typically proceeds under neutral pH and ambient temperature and pressure. The byproducts are toluene and the regenerated catalyst, which are easily separated from the desired product. This orthogonality allows for deprotection without affecting the newly installed N-acetyl group or the indole ring system.

Section 2: Synthesis of this compound

The synthesis begins with the commercially available 5-benzyloxytryptamine and proceeds via a standard N-acetylation reaction.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 5-Benzyloxytryptamine | C₁₇H₁₈N₂O | 266.34 | 20775-53-1 |

| This compound | C₁₉H₂₀N₂O₂ | 308.37 | 68062-88-4 |

| N-Acetylserotonin | C₁₂H₁₄N₂O₂ | 218.26 | 1210-83-9 |

| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 73-31-4 |

Data sourced from[7][8][9][10][11].

Experimental Protocol: N-Acetylation of 5-Benzyloxytryptamine

Rationale: This protocol utilizes acetic anhydride as the acetylating agent and triethylamine (TEA) as a mild base. TEA serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing potential side reactions catalyzed by acidic conditions. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material effectively.

Methodology:

-

Preparation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 5-benzyloxytryptamine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution. A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The disappearance of the 5-benzyloxytryptamine spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acetic acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Conversion to Melatonin: The Deprotection & Methylation Cascade

With the amine successfully acetylated, the synthesis proceeds to the final two steps: removal of the benzyl protecting group to unmask the 5-hydroxyl, followed by its methylation.

Step 3.1: Debenzylation to N-Acetylserotonin (Normelatonin)

Rationale: Catalytic transfer hydrogenation is the method of choice for this deprotection. It avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and proceeds under mild conditions, preserving the rest of the molecule. Methanol is an excellent solvent as it readily dissolves the starting material and the ammonium formate.

Methodology:

-

Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Catalyst & Donor: To this solution, add ammonium formate (5.0 eq) followed by 10% Palladium on Carbon (10% w/w of the starting material).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or HPLC, observing the consumption of the starting material.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue contains the product, N-acetylserotonin, and excess ammonium formate salts. The product can be purified by chromatography or by partitioning between an organic solvent and water.

Step 3.2: O-Methylation to Melatonin

Rationale: This final step is a Williamson ether synthesis. N-acetylserotonin is treated with a methylating agent in the presence of a base. A patent for a similar synthesis describes using dimethyl sulfate as the methylating agent with sodium hydroxide to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic methyl group.[12]

Methodology:

-

Preparation: Dissolve the purified N-acetylserotonin (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide.

-

Methylation: Add dimethyl sulfate (1.5 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete, as determined by TLC/HPLC analysis.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude melatonin can be purified by recrystallization from a solvent such as isopropanol or by column chromatography to yield the final product with high purity.

-

Final Validation: The identity and purity of the final melatonin product must be rigorously confirmed against a reference standard using HPLC, Mass Spectrometry, NMR, and melting point analysis.[11]

Section 4: Integrated Synthesis Workflow and Analytical Control

A robust analytical strategy is essential for a self-validating protocol, ensuring quality control at each stage of the synthesis.

Visualization of the Synthetic Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. grokipedia.com [grokipedia.com]

- 10. labsolu.ca [labsolu.ca]

- 11. caymanchem.com [caymanchem.com]

- 12. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of N-Acetyl-5-benzyloxytryptamine

Introduction: A Multifunctional Tryptamine with Therapeutic Potential

N-Acetyl-5-benzyloxytryptamine (NABT) is a synthetic tryptamine derivative that stands at the intersection of several key neuropharmacological classes. Its unique structure, featuring an N-acetyl group characteristic of melatonin and a 5-benzyloxy moiety, positions it as a compound of significant interest for researchers in neuropharmacology and medicinal chemistry. Structurally analogous to the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin, NABT presents a complex and compelling profile of biological activity.[1][2] The presence of the bulky benzyloxy group, in place of melatonin's methoxy group, enhances lipophilicity, which may improve its solubility and bioavailability, making it an attractive candidate for therapeutic development.[2]

This guide provides a comprehensive technical overview of the known and inferred biological activities of this compound. We will delve into its interactions with key receptor systems, propose its metabolic fate, and outline detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing molecule.

Section 1: Synthesis and Physicochemical Rationale

The synthesis of this compound is most efficiently achieved through the acetylation of its precursor, 5-benzyloxytryptamine (5-BT). This straightforward, high-yield reaction provides a reliable source of the compound for research purposes.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the N-acetylation of 5-benzyloxytryptamine.

-

Dissolution: Dissolve 5-benzyloxytryptamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution to act as an acid scavenger.

-

Acetylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution. The causality here is critical: slow, cooled addition prevents exothermic side reactions and ensures selective N-acetylation over potential O-acetylation, although the latter is unlikely under these conditions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a 9:1 mixture of DCM:Methanol.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product can be further purified by column chromatography or recrystallization to yield this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Section 2: Pharmacodynamics and Multi-Target Profile

NABT's biological activity is not confined to a single receptor system. Its structural heritage suggests a promiscuous pharmacology, with significant interactions across melatonin, serotonin, and potentially other receptor families.

Melatonergic Activity

As a close structural analog of melatonin, NABT is known to bind to melatonin receptors.[1] These receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that signal through the Gi subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream cellular processes, including circadian rhythm regulation.[1]

Caption: Canonical melatonin receptor signaling pathway.

Serotonergic Activity

The tryptamine core of NABT makes it a prime candidate for interaction with serotonin (5-HT) receptors. Activity can be inferred from its non-acetylated precursor, 5-benzyloxytryptamine (5-BT), which is a known agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors and a partial agonist at 5-HT1D/1B receptors.[3][4][5]

-

5-HT1D/1B Receptors: As a partial agonist, NABT may function as a presynaptic autoreceptor ligand, inhibiting further serotonin release.[5] This mechanism is shared by the triptan class of anti-migraine drugs.

-

5-HT2A/2C Receptors: Activation of 5-HT2 family receptors is associated with a wide range of effects, including mood, perception, and cognition.[6][7] The N-benzyl substitution on related tryptamines is known to enhance affinity and potency at these receptors.[6]

-

5-HT6 Receptors: 5-HT6 receptor antagonism is being explored as a strategy for cognitive enhancement, suggesting another potential therapeutic avenue for NABT.

TRK and TRP Channel Modulation

Beyond the classical monoamine receptors, NABT may possess other novel mechanisms of action.

-

TrkB Receptor Agonism: N-acetylserotonin, which would be formed if NABT undergoes O-debenzylation, is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8] TrkB activation promotes neuronal survival, growth, and synaptic plasticity, and is a key target for novel antidepressants.[8] This suggests NABT could act as a prodrug to a neurotrophic agent.

-

TRPM8 Antagonism: The parent compound, 5-BT, is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold and menthol.[3][4] Antagonism of this channel is being investigated for the treatment of chronic pain and sensory hypersensitivity.

Comparative Receptor Binding Profile

| Compound | Primary Targets | Known Activity |

| This compound | Melatonin Receptors, 5-HT Receptors (inferred) | Agonist (Melatonin), Partial Agonist (inferred at 5-HT1D)[1][5] |

| 5-Benzyloxytryptamine (5-BT) | 5-HT1D, 5-HT2, 5-HT6, TRPM8 | Agonist/Partial Agonist (5-HT), Antagonist (TRPM8)[4] |

| Melatonin | Melatonin MT1/MT2 Receptors | Full Agonist[9] |

| Serotonin (5-HT) | Multiple 5-HT Receptor Subtypes | Full Agonist[10] |

| N-Acetylserotonin | TrkB Receptor | Potent Agonist[8] |

Section 3: In Vitro Experimental Validation

To validate the inferred activities of this compound, rigorous in vitro assays are essential. The following protocols describe self-validating systems for determining receptor affinity and functional efficacy.

Protocol: Competitive Radioligand Binding Assay (Receptor Affinity)

This protocol determines the binding affinity (Ki) of NABT for a target receptor, for instance, the human 5-HT1D receptor.

-

Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein/well).

-

Radioligand: [3H]-GR-125743 (a selective 5-HT1D antagonist) at a final concentration equal to its Kd. The use of a known radioligand at its dissociation constant ensures optimal conditions for competitive binding.

-

NABT at 10-12 different concentrations (e.g., 1 pM to 10 µM).

-

Assay buffer to reach the final volume.

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-labeled 5-HT1D ligand (e.g., 10 µM Sumatriptan) to saturate all specific binding sites. This is a critical self-validating step; high NSB (>30% of total) would invalidate the assay.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. Wash the filters three times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of NABT. Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Section 4: Proposed Metabolic Pathways

While the specific metabolism of this compound has not been empirically determined, its metabolic fate can be predicted based on the known biotransformation of related tryptamines and indole-containing compounds.[10][11][12]

-

O-Debenzylation: The benzyloxy group is susceptible to cleavage by cytochrome P450 enzymes, which would yield N-acetylserotonin. As mentioned, this metabolite is biologically active as a TrkB agonist, making this a potentially crucial activation pathway.[8]

-

MAO-Mediated Deamination: The ethylamine side chain of the indole nucleus is a substrate for Monoamine Oxidase A (MAO-A), a primary enzyme in the degradation of serotonin and other tryptamines.[10][11]

-

Indole Ring Hydroxylation: The indole ring itself can be hydroxylated at various positions, followed by conjugation with glucuronic acid or sulfate for excretion, a common metabolic route for indole derivatives.[12]

Caption: Proposed metabolic pathways for this compound.

Conclusion and Future Directions

This compound emerges not as a simple analog, but as a complex, multi-target ligand with a unique pharmacological signature. Its potential to engage melatonergic, serotonergic, and neurotrophic (via its metabolite) pathways simultaneously makes it a compelling candidate for addressing complex neuropsychiatric disorders such as major depression, which often involves disruptions in circadian rhythms, serotonin signaling, and neuroplasticity.

Future research should prioritize:

-

Comprehensive Receptor Profiling: A broad radioligand binding screen (e.g., the Psychoactive Drug Screening Program) to empirically determine its affinity for a wide range of CNS targets.

-

In Vivo Pharmacokinetics: Studies in animal models to determine its bioavailability, brain penetration, and metabolic profile, confirming the proposed pathways.

-

Behavioral Pharmacology: Preclinical studies in animal models of depression, anxiety, and sleep disorders to evaluate its therapeutic efficacy.

-

Metabolite Activity: Direct investigation of the in vivo effects of NABT on TrkB receptor phosphorylation to confirm its action as a pro-drug for N-acetylserotonin.

By systematically dissecting its multifaceted biological activity, the scientific community can unlock the full therapeutic potential of this compound.

References

-

Grokipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Benzyloxytryptamine. Retrieved from [Link]

-

Brandt, S. D., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210438. Retrieved from [Link]

-

Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193–1205. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]

-

Kim, T. K., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(4), 236–246. Retrieved from [Link]

-

Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193–1205. Retrieved from [Link]

-

Peroutka, S. J., McCarthy, B. G., & Guan, X. M. (1991). 5-benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent. Life Sciences, 49(6), 409–418. Retrieved from [Link]

- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.

-

ResearchGate. (n.d.). The chemical formula of N-acetyl tryptamine, 5-methoxy tryptamine and 6-chloromelatonin. Retrieved from [Link]

-

Jajoo, H. K., et al. (1992). Pharmacokinetics and metabolism of the 5-hydroxytryptamine antagonist tropisetron after single oral doses in humans. Drug Metabolism and Disposition, 20(4), 603–607. Retrieved from [Link]

-

Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 543–553. Retrieved from [Link]

-

Mawe, G. M., & Hoffman, J. M. (2014). Metabolic kinetics of 5-hydroxytryptamine and the research targets of functional gastrointestinal disorders. Digestive Diseases and Sciences, 59(9), 2096–2106. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-5-methoxytryptamine. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 5. 5-benzyloxytryptamine: a relatively selective 5-hydroxytryptamine 1D/1B agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Acetyl-5-methoxytryptamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Metabolic kinetics of 5-hydroxytryptamine and the research targets of functional gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics and metabolism of the 5-hydroxytryptamine antagonist tropisetron after single oral doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity of N-Acetyl-5-benzyloxytryptamine

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of N-Acetyl-5-benzyloxytryptamine. While direct, quantitative binding data for this specific molecule is not extensively reported in publicly accessible literature, its structural similarity to endogenous ligands such as melatonin and serotonin necessitates a thorough investigation of its pharmacological profile. This document will serve as a detailed manual for researchers, scientists, and drug development professionals, outlining the theoretical basis and practical methodologies for determining the binding affinity of this compound at its putative receptor targets. We will delve into the rationale for target selection, provide step-by-step protocols for radioligand binding assays, and discuss potential downstream signaling pathways.

Introduction: Structural Rationale and Target Selection

This compound is a tryptamine derivative with key structural features that suggest a high likelihood of interaction with specific G protein-coupled receptors (GPCRs). The core indolethylamine scaffold is shared with the neurotransmitter serotonin (5-hydroxytryptamine), while the N-acetyl group and the 5-position substitution are characteristic of melatonin (N-acetyl-5-methoxytryptamine)[1][2].

The presence of the N-acetyl group suggests a potential affinity for melatonin receptors, MT1 and MT2[2]. The 5-benzyloxy substituent, being bulkier than the 5-methoxy group of melatonin, may influence binding affinity and selectivity. Furthermore, the tryptamine backbone is a well-established pharmacophore for serotonin receptors[3][4]. The N-benzyl substitution on related tryptamines has been shown to significantly modulate affinity, particularly at the 5-HT2A and 5-HT2C receptors[3][4]. Therefore, a primary investigation into the binding profile of this compound should focus on the melatonin MT1 and MT2 receptors, as well as a panel of serotonin receptors, with a particular emphasis on the 5-HT1 and 5-HT2 families.

Methodologies for Determining Receptor Binding Affinity

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor[5]. These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled test compound (in this case, this compound), we can determine the affinity of the test compound for the receptor.

Two primary methods for conducting radioligand binding assays are the filtration-based assay and the scintillation proximity assay (SPA).

Filtration-Based Radioligand Binding Assay

This traditional method relies on the physical separation of the receptor-bound radioligand from the unbound radioligand by rapid filtration[6].

2.1.1. Experimental Protocol: Filtration Assay

-

Receptor Preparation:

-

Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human MT1, MT2, or various 5-HT receptors).

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-melatonin for MT receptors, or a subtype-selective radioligand for 5-HT receptors).

-

The receptor membrane preparation.

-

-

Include wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known, non-radioactive competing ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.1.2. Workflow Diagram: Filtration Assay

Caption: Workflow for a filtration-based radioligand binding assay.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that eliminates the need for a physical separation step, making it more amenable to high-throughput screening[7][8]. In this assay, the receptor preparation is immobilized on scintillant-containing beads. Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a signal[9].

2.2.1. Experimental Protocol: Scintillation Proximity Assay

-

Bead and Receptor Preparation:

-

Choose an appropriate SPA bead type (e.g., wheat germ agglutinin-coated beads for glycosylated membrane receptors).

-

Incubate the SPA beads with the receptor membrane preparation to allow for immobilization of the receptors onto the beads.

-

-

Assay Setup:

-

In a 96- or 384-well microplate, add the following components:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of the appropriate radioligand.

-

The receptor-coated SPA beads.

-

-

Include wells for "total binding" and "non-specific binding" as described for the filtration assay.

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium. The plate may be sealed to prevent evaporation.

-

-

Signal Detection:

-

Measure the light output from each well using a microplate scintillation counter. No filtration or washing steps are required.

-

-

Data Analysis:

-

The data analysis is the same as for the filtration-based assay: calculate specific binding, plot the data, and determine the IC50 and Ki values.

-

2.2.2. Workflow Diagram: Scintillation Proximity Assay

Caption: Workflow for a Scintillation Proximity Assay (SPA).

Predicted Receptor Binding Profile and Data Interpretation

Based on its structural features, this compound is hypothesized to interact with both melatonin and serotonin receptors.

| Receptor Family | Specific Subtypes | Rationale for Investigation | Anticipated Outcome |

| Melatonin | MT1, MT2 | N-acetyl group and 5-position substitution are characteristic of melatonin. | Potential for high affinity, with the benzyloxy group influencing selectivity between MT1 and MT2. |

| Serotonin (5-HT) | 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C | Tryptamine core is a serotonin pharmacophore. The N-benzyl moiety on related compounds confers high affinity for 5-HT2 receptors. | Possible moderate to high affinity, particularly at 5-HT2 subtypes. |

The Ki values obtained from these assays will allow for a quantitative comparison of the affinity of this compound across different receptor subtypes, revealing its selectivity profile.

Potential Downstream Signaling Pathways

Once the binding affinity of this compound is established, the next logical step is to determine its functional activity (i.e., is it an agonist, antagonist, or inverse agonist?). This can be achieved through functional assays that measure the downstream signaling events associated with receptor activation.

Melatonin receptors MT1 and MT2 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[10]. MT2 can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

4.1. Signaling Pathway Diagram: Melatonin Receptors

Caption: Potential signaling pathways upon activation of MT1/MT2 receptors.

Functional assays such as cAMP measurement assays or calcium mobilization assays would be appropriate to determine the functional consequence of this compound binding to these receptors.

Conclusion

While the definitive receptor binding profile of this compound awaits empirical determination, this guide provides a robust strategic and methodological framework for its characterization. The structural similarities to melatonin and serotonin strongly suggest interactions with MT and 5-HT receptors. The detailed protocols for filtration-based and scintillation proximity radioligand binding assays offer clear pathways to obtaining the crucial quantitative data (Ki values) that will define its affinity and selectivity. Subsequent functional assays will elucidate its role as an agonist or antagonist, providing a comprehensive understanding of its pharmacological properties for future research and development.

References

-

Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). ACS Chemical Neuroscience, 6(7), 1179–1192. [Link]

-

Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. (2016). European Neuropsychopharmacology, 26(8), 1327–1337. [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). ACS Chemical Neuroscience, 6(7), 1179–1192. [Link]

-

Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (2012). In Methods in Molecular Biology (Vol. 897, pp. 79–94). Humana Press. [Link]

-

Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2021). Molecules, 26(15), 4648. [Link]

-

Structures and binding affinities ( K i values, nM) for tryptamine ( 5... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5344–5348. [Link]

-